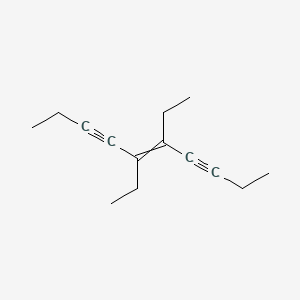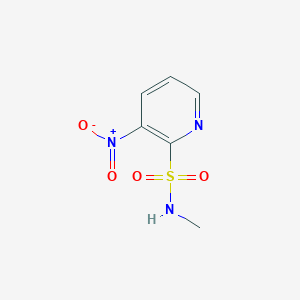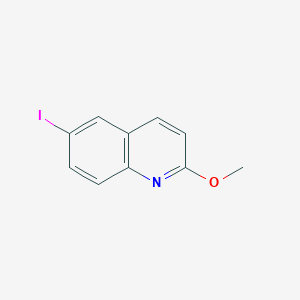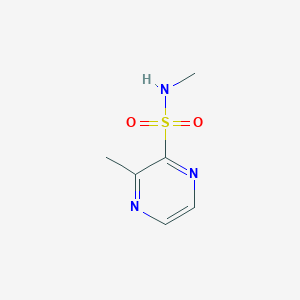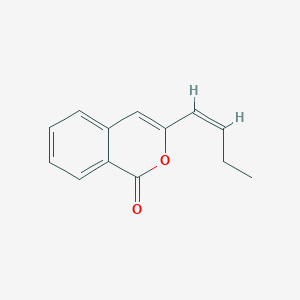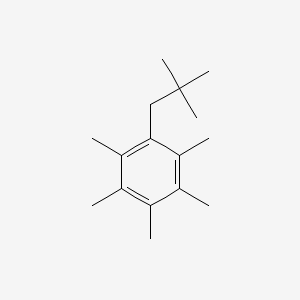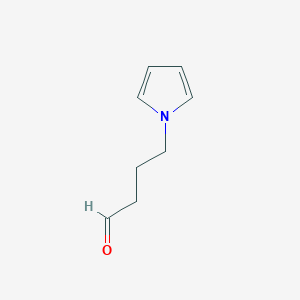![molecular formula C12H17NO3 B13945495 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- CAS No. 739307-60-9](/img/structure/B13945495.png)
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a benzenediol core and a piperidinylmethyl group. It is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- typically involves multiple steps. One common method includes the reaction of 1,2-benzenediol with a piperidinylmethyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted benzenediols, each with distinct properties and applications.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is widely used in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the piperidinylmethyl group.
Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-Dihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Uniqueness
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the piperidinylmethyl group differentiates it from other benzenediols, leading to unique applications and interactions in various fields.
This detailed article provides a comprehensive overview of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- and its significance in scientific research and industry
Propiedades
Número CAS |
739307-60-9 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12-/m0/s1 |
Clave InChI |
IYMMESGOJVNCKV-CABZTGNLSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


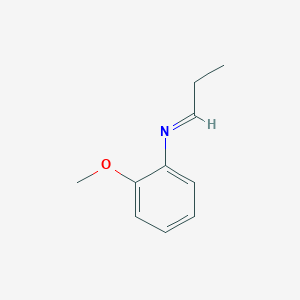
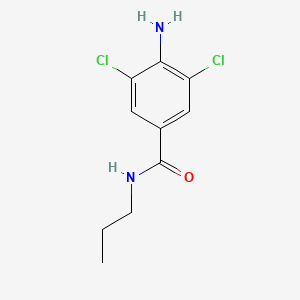
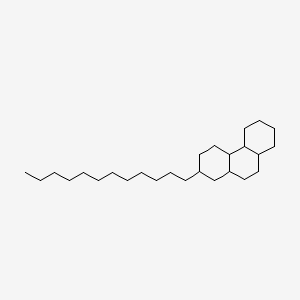
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
